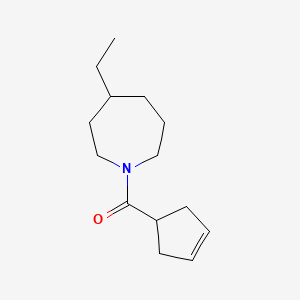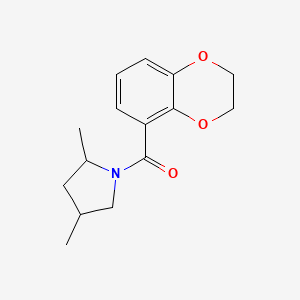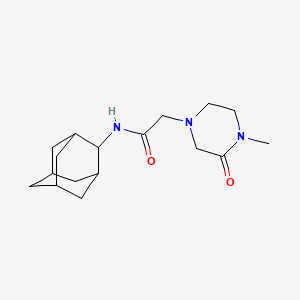![molecular formula C20H31N3O3 B6753524 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea](/img/structure/B6753524.png)
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, a pyridine ring, and an oxane moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with an ethyl group through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Pyridine Ring Functionalization: The pyridine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with an appropriate leaving group.
Oxane Ring Introduction: The oxane moiety is introduced through an etherification reaction, where the pyridine derivative is reacted with an oxane derivative in the presence of a base such as sodium hydride.
Urea Formation: The final step involves the formation of the urea linkage. This is achieved by reacting the intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Methylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea
- 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]thiourea
- 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]carbamate
Uniqueness
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it may exhibit different reactivity, stability, and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
1-(3-ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-2-15-4-3-5-17(12-15)23-20(24)22-14-16-6-9-21-19(13-16)26-18-7-10-25-11-8-18/h6,9,13,15,17-18H,2-5,7-8,10-12,14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULAEMIZDSUTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)NC(=O)NCC2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methylsulfanyl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6753441.png)
![(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone](/img/structure/B6753452.png)
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B6753455.png)
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B6753460.png)
![1-[4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B6753468.png)

![N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753476.png)

![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
![N-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753489.png)
![1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B6753498.png)
![4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one](/img/structure/B6753503.png)
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B6753508.png)

